molecular formula C12H14Cl2N2O2 B14521396 4'-Ethyl-2'-hydroxy-6'-oxo-1',6'-dihydro-1,3'-bipyridin-1-ium dichloride CAS No. 62640-87-3

4'-Ethyl-2'-hydroxy-6'-oxo-1',6'-dihydro-1,3'-bipyridin-1-ium dichloride

Cat. No.: B14521396
CAS No.: 62640-87-3
M. Wt: 289.15 g/mol
InChI Key: KUHRKDJDNAEGGZ-UHFFFAOYSA-N
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Description

4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride is a complex organic compound with a unique structure that includes both pyridine and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method involves the acylation of a pyridine derivative followed by cyclization and subsequent chlorination to introduce the dichloride moiety . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the pyridinium moiety back to pyridine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride has several scientific research applications:

Mechanism of Action

The mechanism by which 4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethyl-2’-hydroxy-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride is unique due to its dual pyridine and pyridinium structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62640-87-3

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

4-ethyl-6-hydroxy-5-pyridin-1-ium-1-yl-1H-pyridin-1-ium-2-one;dichloride

InChI

InChI=1S/C12H12N2O2.2ClH/c1-2-9-8-10(15)13-12(16)11(9)14-6-4-3-5-7-14;;/h3-8H,2H2,1H3,(H-,13,15,16);2*1H

InChI Key

KUHRKDJDNAEGGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)[NH2+]C(=C1[N+]2=CC=CC=C2)O.[Cl-].[Cl-]

Origin of Product

United States

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